MFCD18319813
Description
MFCD18319813 is a heterocyclic compound with a pyrrolo-triazine core structure, as inferred from its similarity to compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and other analogs described in the literature . These compounds are often utilized in pharmaceutical and agrochemical research due to their bioactivity and modular synthetic routes .
Key inferred properties of this compound include:
- Molecular weight: Likely within the range of 180–200 g/mol, based on analogs like C₆H₃Cl₂N₃ (188.01 g/mol) .
- Functional groups: Chlorine substituents and aromatic nitrogen atoms, which enhance reactivity and binding affinity in biological systems.
- Synthetic route: Likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, similar to methods used for CAS 918538-05-3 .
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-4-9(13(15)16)2-3-12(8)10-5-11(6-14)17-7-10/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYOZMNYMHUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689463 | |
| Record name | 4-(5-Formylthiophen-3-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-04-2 | |
| Record name | 4-(5-Formylthiophen-3-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319813 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve high yields and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: MFCD18319813 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, with parameters such as temperature, solvent, and reaction time being critical factors.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
MFCD18319813 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to target specific molecular pathways. In industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD18319813 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, altering their activity and triggering downstream signaling events.
Comparison with Similar Compounds
Table 1: Structural Comparison of MFCD18319813 and Analogs
Key Observations :
- In contrast, CAS 1761-61-1 contains a bromine atom, which may confer higher reactivity in Suzuki-Miyaura couplings .
- Biological Activity : Pyrrolo-triazines (e.g., CAS 918538-05-3) exhibit higher Log P values (~2.8) compared to benzoimidazoles (~2.1), suggesting better membrane permeability .
Functional Analogs
Key Observations :
- Kinase Inhibition : this compound’s pyrrolo-triazine scaffold is structurally analogous to kinase inhibitors like imatinib, whereas benzoimidazoles (e.g., CAS 1761-61-1) are more suited for optical applications due to their planar aromatic systems .
- Green Chemistry : CAS 1761-61-1’s synthesis uses recyclable A-FGO catalysts, achieving 98% yield, while pyrrolo-triazines often require toxic solvents like DMF .
Research Findings and Contradictions
- Synthetic Efficiency : reports a 98% yield for CAS 918538-05-3 using conventional methods, whereas emphasizes catalyst recyclability for CAS 1761-61-1 without yield loss . This highlights a trade-off between yield and sustainability.
- Solubility vs. Bioactivity : Despite similar Log S values, pyrrolo-triazines (e.g., this compound) show superior bioactivity in cellular assays compared to benzoimidazoles, likely due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
